REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]2S[CH2:7][CH2:8][C:4]=2[CH:3]=1.O[O:12][S:13]([O-:15])=O.[K+]>CO>[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[S:13](=[O:15])(=[O:12])[CH2:7][CH2:8][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(SCC2)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
36.9 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remove the solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Type
|
CUSTOM
|
Details
|
purify the residue by flash column chromatography (silica gel, 20-40% EtOAc/Hexane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(S(CC2)(=O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.24 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |